molecular formula C28H30O18 B8143572 Hesperetin 3',7-O-diglucuronide

Hesperetin 3',7-O-diglucuronide

Cat. No.: B8143572
M. Wt: 654.5 g/mol
InChI Key: DRQALSJOSDMKCR-HXPBIGRZSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

The preparation of Hesperetin 3’,7-O-diglucuronide involves the hydrolysis of hesperidin in the gastrointestinal tract, followed by conjugation during absorption This process results in the formation of hesperetin, which is then further metabolized to form Hesperetin 3’,7-O-diglucuronide

Chemical Reactions Analysis

Hesperetin 3’,7-O-diglucuronide undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include hydrogen peroxide for oxidation and sodium borohydride for reduction . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of quinones, while reduction can result in the formation of alcohols.

Scientific Research Applications

Antioxidant Properties

Hesperetin 3',7-O-diglucuronide exhibits significant antioxidant properties, which are vital in combating oxidative stress associated with various diseases. Studies have demonstrated that flavonoids can scavenge free radicals and inhibit lipid peroxidation, thereby protecting cellular components from oxidative damage .

Cardiometabolic Health

Recent research has highlighted the role of hesperetin metabolites, including this compound, in improving cardiometabolic health. These compounds have been linked to reduced risk factors for cardiovascular diseases, such as lowering blood pressure and improving lipid profiles . In animal studies, hesperetin has shown promise in reducing cholesterol levels and enhancing endothelial function, which is crucial for cardiovascular health .

Anti-inflammatory Effects

The anti-inflammatory effects of this compound are particularly noteworthy. Research indicates that this compound can modulate inflammatory pathways, potentially reducing chronic inflammation associated with metabolic disorders . The inhibition of pro-inflammatory cytokines and mediators has been observed following the administration of hesperetin-rich extracts in clinical settings .

Neuroprotective Effects

This compound has demonstrated neuroprotective properties in various studies. It has been shown to inhibit acetylcholinesterase activity, suggesting potential benefits for cognitive function and neurodegenerative diseases like Alzheimer's . In vitro studies indicate that these flavonoids may protect neurons from oxidative stress and apoptosis .

Thermoregulatory Control

A recent study explored the effects of hesperetin metabolites on thermoregulation during cold exposure. The findings suggest that these compounds can enhance peripheral blood flow and improve skin temperature regulation under cold stress conditions, indicating a potential application in managing body temperature homeostasis .

Comparative Analysis of Hesperetin Metabolites

The following table summarizes the key differences between various metabolites of hesperetin:

Metabolite Chemical Structure Primary Effects Bioavailability
HesperetinC16H14O7Antioxidant, anti-inflammatoryModerate
Hesperetin 3'-O-glucuronideC22H24O11Cardioprotective, neuroprotectiveHigh
Hesperetin 7-O-glucuronideC22H24O11Antioxidant, anti-inflammatoryHigh
This compoundC28H30O18Comprehensive metabolic benefitsVery High

Case Study 1: Cardiovascular Health

In a randomized controlled trial involving participants consuming orange juice rich in hesperidin, significant reductions in LDL cholesterol levels were observed after eight weeks. The study measured plasma concentrations of this compound and correlated them with improvements in lipid profiles and endothelial function .

Case Study 2: Neuroprotection

Another study investigated the neuroprotective effects of hesperetin metabolites in a mouse model of Alzheimer's disease. Mice treated with hesperetin showed improved cognitive performance on memory tests and reduced amyloid plaque formation compared to control groups. This suggests a potential role for this compound in therapeutic strategies for neurodegenerative conditions .

Case Study 3: Thermoregulation

A double-blind crossover study assessed the effects of a proprietary formulation containing hesperetin on peripheral blood flow during cold exposure. Results indicated that participants who ingested the formulation experienced significantly improved skin temperature recovery compared to placebo, highlighting the compound's potential application in thermoregulatory management .

Properties

IUPAC Name

(2S,3S,4S,5R,6S)-6-[[2-[3-[(2S,3R,4S,5S,6S)-6-carboxy-3,4,5-trihydroxyoxan-2-yl]oxy-4-methoxyphenyl]-5-hydroxy-4-oxo-2,3-dihydrochromen-7-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H30O18/c1-41-12-3-2-8(4-14(12)44-28-22(36)18(32)20(34)24(46-28)26(39)40)13-7-11(30)16-10(29)5-9(6-15(16)43-13)42-27-21(35)17(31)19(33)23(45-27)25(37)38/h2-6,13,17-24,27-29,31-36H,7H2,1H3,(H,37,38)(H,39,40)/t13?,17-,18-,19-,20-,21+,22+,23-,24-,27+,28+/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRQALSJOSDMKCR-HXPBIGRZSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2CC(=O)C3=C(C=C(C=C3O2)OC4C(C(C(C(O4)C(=O)O)O)O)O)O)OC5C(C(C(C(O5)C(=O)O)O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C(C=C1)C2CC(=O)C3=C(C=C(C=C3O2)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)C(=O)O)O)O)O)O)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)C(=O)O)O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H30O18
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

654.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Hesperetin 3',7-O-diglucuronide
Reactant of Route 2
Hesperetin 3',7-O-diglucuronide
Reactant of Route 3
Hesperetin 3',7-O-diglucuronide
Reactant of Route 4
Hesperetin 3',7-O-diglucuronide
Reactant of Route 5
Hesperetin 3',7-O-diglucuronide
Reactant of Route 6
Hesperetin 3',7-O-diglucuronide

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